molecular formula C9H8Cl2O B1357877 1-(2,5-Dichlorophenyl)propan-1-one CAS No. 99846-93-2

1-(2,5-Dichlorophenyl)propan-1-one

Cat. No.: B1357877
CAS No.: 99846-93-2
M. Wt: 203.06 g/mol
InChI Key: KRBDEZHXQICPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with chlorine atoms at the 2- and 5-positions of the phenyl ring. This compound is identified by CAS number 898754-00-2 and is noted for its high purity (100%) in commercial preparations . Its molecular formula is C₉H₇Cl₂O, with a molecular weight of 203.06 g/mol (approximated from analogues like 1-(2,6-dichlorophenyl)propan-1-one) . The electron-withdrawing chlorine substituents influence its reactivity and physicochemical properties, making it a subject of interest in synthetic organic chemistry and pharmaceutical intermediates.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBDEZHXQICPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609218
Record name 1-(2,5-Dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99846-93-2
Record name 1-(2,5-Dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99846-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-dichlorophenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2,5-Dichlorobenzoic acid.

    Reduction: 1-(2,5-Dichlorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity and specificity, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorinated Propanones

1-(3,5-Dichlorophenyl)propan-1-one
  • CAS : 92821-92-6
  • Molecular Formula : C₉H₇Cl₂O
  • Purity : 95%
  • This symmetry may also affect crystallinity and solubility .
1-(2,6-Dichlorophenyl)propan-1-one
  • CAS : 1261792-92-0
  • Molecular Formula : C₉H₇Cl₂O
  • Purity : 97%
  • Key Differences : The 2,6-substitution introduces steric hindrance near the ketone group, which could reduce nucleophilic attack reactivity. Its molecular weight is 203.06 g/mol , identical to the 2,5-isomer, but spatial arrangement may alter melting/boiling points .

Fluorinated Analogues

1-(2,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
  • Molecular Formula : C₉H₃Cl₂F₅O
  • Molecular Weight : 293.02 g/mol
  • Key Differences: The substitution of five fluorine atoms on the propanone chain significantly increases molecular weight and introduces strong electron-withdrawing effects. This enhances electrophilicity at the carbonyl group, making it reactive in fluorination reactions .

Heterocyclic and Alkyl-Substituted Analogues

1-(2,5-Dichloro-3-thienyl)ethan-1-one
  • CAS : 22123-20-2
  • Such derivatives are explored in materials science .
1-(2,5-Dimethylphenyl)propan-1-one
  • Molecular Formula : C₁₁H₁₄O
  • Key Differences: Methyl groups at the 2- and 5-positions are electron-donating, reducing the electrophilicity of the carbonyl group compared to chlorinated analogues. This compound may exhibit higher solubility in nonpolar solvents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
1-(2,5-Dichlorophenyl)propan-1-one 898754-00-2 C₉H₇Cl₂O 203.06 100% 2-Cl, 5-Cl
1-(3,5-Dichlorophenyl)propan-1-one 92821-92-6 C₉H₇Cl₂O 203.06 95% 3-Cl, 5-Cl
1-(2,6-Dichlorophenyl)propan-1-one 1261792-92-0 C₉H₇Cl₂O 203.06 97% 2-Cl, 6-Cl
1-(2,5-Dichlorophenyl)-pentafluoropropan-1-one N/A C₉H₃Cl₂F₅O 293.02 N/A 2-Cl, 5-Cl; 2,2,3,3,3-F₅
1-(2,5-Dichloro-3-thienyl)ethan-1-one 22123-20-2 C₆H₃Cl₂OS 209.06 N/A Thiophene core, 2,5-Cl

Structural and Functional Implications

  • Substituent Position : The 2,5-dichloro isomer’s asymmetric substitution may lower symmetry compared to 3,5-dichloro derivatives, affecting crystallization and intermolecular interactions .
  • Electron Effects : Chlorine and fluorine substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or Grignard reagents .

Biological Activity

1-(2,5-Dichlorophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

This compound is characterized by a propanone backbone with a dichlorophenyl substituent. Its structure can be represented as follows:

C9H8Cl2O\text{C}_9\text{H}_8\text{Cl}_2\text{O}

This structure allows for various interactions with biological targets, contributing to its diverse biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains and fungi. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It potentially inhibits specific enzymes critical for microbial metabolism.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of ROS can lead to oxidative stress and subsequent cell death in pathogens.

Antifungal Activity

Studies have shown that this compound also possesses antifungal properties. It has been tested against common fungal pathogens, demonstrating effectiveness in inhibiting their growth. The exact mechanism remains under investigation but may involve similar pathways as those noted in its antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent years. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancerous cells.
  • Induction of Apoptosis : It may trigger programmed cell death pathways, leading to reduced tumor viability.
  • Inhibition of Tumor Growth : Animal studies have indicated a reduction in tumor size upon treatment with this compound .

Study on Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts. The minimum inhibitory concentrations (MICs) were recorded as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
This compound3216
Derivative A168
Derivative B6432

These findings suggest that structural modifications can significantly influence biological activity .

Anticancer Mechanism Exploration

A recent study explored the anticancer mechanisms of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation. The study highlighted the following key points:

  • Caspase Activation : Increased levels of activated caspases were observed post-treatment.
  • Cell Cycle Analysis : Flow cytometry revealed an accumulation of cells in the G0/G1 phase.
  • ROS Production : Elevated ROS levels were detected, correlating with increased apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.